molecular formula C25H24FN5O3 B1671201 Embusartan CAS No. 156001-18-2

Embusartan

Cat. No. B1671201
CAS RN: 156001-18-2
M. Wt: 461.5 g/mol
InChI Key: LYVGOAYMIAQLHI-UHFFFAOYSA-N
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Description

Embusartan is a novel angiotensin II type 1 receptor antagonist. It is primarily used in the treatment of hypertension and related cardiovascular conditions. This compound works by blocking the effects of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure and reducing the workload on the heart .

Scientific Research Applications

Embusartan has a wide range of scientific research applications:

Mechanism of Action

Embusartan exerts its effects by selectively blocking the angiotensin II type 1 receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The molecular targets include vascular smooth muscle cells and adrenal gland cells. The pathways involved are primarily related to the renin-angiotensin-aldosterone system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of embusartan involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the biphenyl tetrazole moiety and the subsequent coupling with a pyridine derivative. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Embusartan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core structure of this compound .

Comparison with Similar Compounds

Similar Compounds

  • Losartan
  • Irbesartan
  • Eprosartan

Uniqueness

Embusartan is unique in its high potency and selectivity for the angiotensin II type 1 receptor. It has been shown to be more effective than losartan in certain experimental models, particularly in its ability to penetrate the blood-brain barrier and exert central effects .

properties

IUPAC Name

methyl 2-butyl-1-[[2-fluoro-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-6-oxopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O3/c1-3-4-7-19-12-18(25(33)34-2)14-23(32)31(19)15-17-11-10-16(13-22(17)26)20-8-5-6-9-21(20)24-27-29-30-28-24/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVGOAYMIAQLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC(=O)N1CC2=C(C=C(C=C2)C3=CC=CC=C3C4=NNN=N4)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166029
Record name Embusartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156001-18-2
Record name Embusartan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156001182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Embusartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMBUSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MY73645XA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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